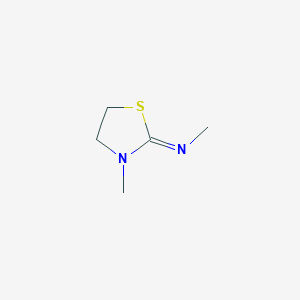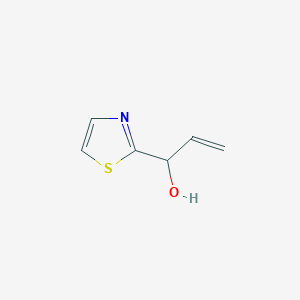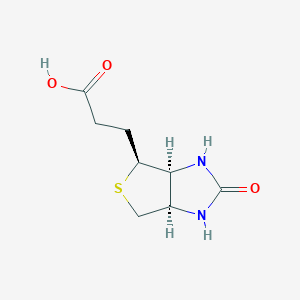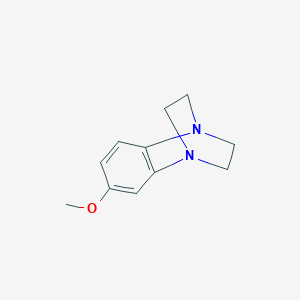
3-Methyl-2-(methylimino)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(methylimino)thiazolidine is a chemical compound that has been studied extensively in scientific research. It is a thiazolidine derivative that has shown potential in various applications such as in the synthesis of new drugs and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(methylimino)thiazolidine is not fully understood. However, it is believed to act as a nucleophile, reacting with various electrophiles to form new compounds. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methyl-2-(methylimino)thiazolidine has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects in the treatment of diseases such as arthritis. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage. It has also been shown to have potential neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Methyl-2-(methylimino)thiazolidine is that it is relatively easy to synthesize and purify. Additionally, it has shown potential in various applications, including as a building block in the synthesis of new drugs. However, one limitation of 3-Methyl-2-(methylimino)thiazolidine is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of 3-Methyl-2-(methylimino)thiazolidine. One potential direction is the further exploration of its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and how it can be used in the synthesis of new drugs. Finally, the development of new synthesis methods for 3-Methyl-2-(methylimino)thiazolidine may also be an area of future research.
Méthodes De Synthèse
3-Methyl-2-(methylimino)thiazolidine can be synthesized through various methods. One of the most common methods is the reaction of 2-amino-3-methylthiazolidine with formaldehyde and methylamine. Another method involves the reaction of 2-chloro-3-methylthiazolidine with methylamine. The yield of the synthesis method is typically high, and the purity of the compound can be easily achieved through recrystallization.
Applications De Recherche Scientifique
3-Methyl-2-(methylimino)thiazolidine has been widely studied for its potential applications in scientific research. It has been used as a building block in the synthesis of new drugs, such as thiazolidinedione derivatives, which have shown potential in the treatment of diabetes. Additionally, 3-Methyl-2-(methylimino)thiazolidine has been used as a precursor in the synthesis of various heterocyclic compounds, which have shown potential in the treatment of cancer, inflammation, and other diseases.
Propriétés
Numéro CAS |
121215-88-1 |
|---|---|
Nom du produit |
3-Methyl-2-(methylimino)thiazolidine |
Formule moléculaire |
C5H10N2S |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
N,3-dimethyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C5H10N2S/c1-6-5-7(2)3-4-8-5/h3-4H2,1-2H3 |
Clé InChI |
NIXBOTVPKCPJTL-UHFFFAOYSA-N |
SMILES |
CN=C1N(CCS1)C |
SMILES canonique |
CN=C1N(CCS1)C |
Synonymes |
Methanamine, N-(3-methyl-2-thiazolidinylidene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)






